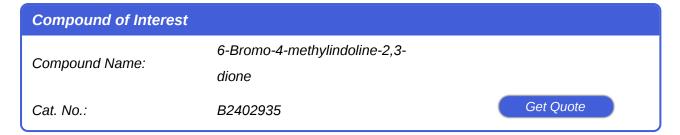


Technical Guide: Spectroscopic Profile of 6-Bromo-4-methylindoline-2,3-dione

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **6-Bromo-4-methylindoline-2,3-dione** (CAS 2384410-44-8) is not readily available in public scientific databases. The data presented in this document is a combination of predicted values from computational models and comparative data from structurally similar compounds. This guide is intended for research and informational purposes.

Introduction

6-Bromo-4-methylindoline-2,3-dione, a member of the isatin family of compounds, holds potential as a building block in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities. The precise substitution of a bromine atom at the 6-position and a methyl group at the 4-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological profile. This technical guide provides a predicted spectroscopic profile of this compound to aid researchers in its synthesis, characterization, and further development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-Bromo-4-methylindoline-2,3-dione**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been predicted using online computational tools and is provided as an estimation.

Table 1: Predicted ¹H NMR Spectroscopic Data for **6-Bromo-4-methylindoline-2,3-dione**

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~11.0	Singlet	1H	N-H
~7.5	Doublet	1H	H-5
~7.3	Doublet	1H	H-7
~2.4	Singlet	3H	СНз

Caption: Predicted ¹H NMR chemical shifts for **6-Bromo-4-methylindoline-2,3-dione**.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6-Bromo-4-methylindoline-2,3-dione**

Chemical Shift (δ) ppm	Assignment
~184.0	C=O (C3)
~158.0	C=O (C2)
~150.0	C-7a
~140.0	C-5
~125.0	C-7
~120.0	C-6
~118.0	C-3a
~115.0	C-4
~18.0	СН₃



Caption: Predicted ¹³C NMR chemical shifts for **6-Bromo-4-methylindoline-2,3-dione**.

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on characteristic frequencies for functional groups present in bromo- and methyl-substituted isatins.

Table 3: Expected Infrared (IR) Absorption Bands for 6-Bromo-4-methylindoline-2,3-dione

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300 - 3100	Medium, Broad	N-H Stretch
1760 - 1740	Strong	C=O Stretch (Amide, C2)
1730 - 1710	Strong	C=O Stretch (Ketone, C3)
1620 - 1600	Medium	C=C Aromatic Stretch
1470 - 1450	Medium	C-H Bend (CH₃)
850 - 800	Strong	C-H Bend (Aromatic)
700 - 600	Medium-Strong	C-Br Stretch

Caption: Expected characteristic IR absorption bands for **6-Bromo-4-methylindoline-2,3-dione**.

Mass Spectrometry (MS)

The predicted mass and expected fragmentation patterns are based on the molecular formula C₉H₆BrNO₂. Due to the presence of bromine, characteristic isotopic patterns for the molecular ion peak are expected.[1][2]

Table 4: Expected Mass Spectrometry Data for **6-Bromo-4-methylindoline-2,3-dione**



m/z	Ion	Notes
239/241	[M] ⁺	Molecular ion peak, showing characteristic ~1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br).
211/213	[M - CO] ⁺	Loss of a carbonyl group.
183/185	[M - 2CO]+	Loss of both carbonyl groups.
132	[M - Br - CO] ⁺	Loss of bromine and one carbonyl group.

Caption: Expected m/z values and major fragments in the mass spectrum of **6-Bromo-4-methylindoline-2,3-dione**.

Experimental Protocols

The following is a plausible synthetic route for **6-Bromo-4-methylindoline-2,3-dione** based on the well-established Sandmeyer isatin synthesis.

Synthesis of 6-Bromo-4-methylindoline-2,3-dione

This synthesis is a two-step process starting from 3-Bromo-5-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide (Isonitrosoacetanilide intermediate)

- In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.
- To this solution, add a solution of 8.6 g (0.046 mol) of 3-Bromo-5-methylaniline in 30 mL of water and 5 mL of concentrated hydrochloric acid.
- Add a solution of 13 g of hydroxylamine hydrochloride in 50 mL of water.
- Heat the mixture to boiling and maintain reflux for 2-3 minutes. The product will begin to crystallize.



- Cool the reaction mixture in an ice bath.
- Collect the solid product by vacuum filtration, wash with cold water, and air dry.

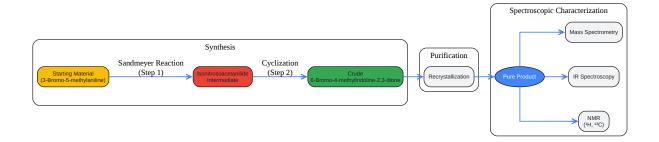
Step 2: Cyclization to 6-Bromo-4-methylindoline-2,3-dione

- To a beaker, add 80 mL of concentrated sulfuric acid and warm it to 60-70°C.
- Slowly add the dried 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide from the previous step in small portions, ensuring the temperature does not exceed 80°C.
- After the addition is complete, maintain the temperature at 80°C for an additional 10 minutes.
- Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
- Allow the mixture to stand for 30 minutes.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 6-Bromo-4methylindoline-2,3-dione.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **6-Bromo-4-methylindoline-2,3-dione**.





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Caption: Workflow for the synthesis and characterization of **6-Bromo-4-methylindoline-2,3-dione**.

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